2-(5-Bromo-2-ethoxyphenyl)acetic acid

Description

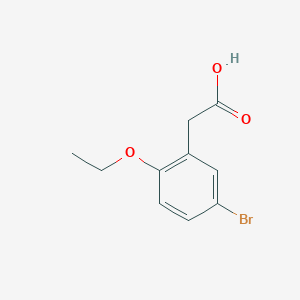

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromo-2-ethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-2-14-9-4-3-8(11)5-7(9)6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMISCCIZDRPSNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101295607 | |

| Record name | 5-Bromo-2-ethoxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7017-49-4 | |

| Record name | 5-Bromo-2-ethoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7017-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-ethoxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(5-Bromo-2-ethoxyphenyl)acetic acid

Introduction

2-(5-Bromo-2-ethoxyphenyl)acetic acid is a valuable intermediate in the synthesis of various organic molecules, particularly in the development of pharmaceutical compounds and other biologically active agents. Its structure, featuring a substituted phenylacetic acid moiety, makes it a versatile building block for accessing a range of more complex molecular architectures. This guide provides a comprehensive overview of a reliable and well-documented synthetic route to this compound, intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The presented methodology emphasizes not only the procedural steps but also the underlying chemical principles to ensure a thorough understanding of the synthesis.

Strategic Approach to the Synthesis

The synthesis of 2-(5-Bromo-2-ethoxyphenyl)acetic acid can be efficiently achieved through a multi-step sequence commencing with a Friedel-Crafts acylation, followed by a Willgerodt-Kindler reaction, and culminating in the hydrolysis of the resulting thioamide. This pathway is advantageous due to the ready availability of the starting materials and the robustness of the involved chemical transformations.

The overall synthetic workflow is depicted below:

Caption: Overall synthetic workflow for 2-(5-Bromo-2-ethoxyphenyl)acetic acid.

Detailed Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of 5'-Bromo-2'-ethoxyacetophenone via Friedel-Crafts Acylation

The initial step involves the introduction of an acetyl group onto the aromatic ring of 4-bromo-1-ethoxybenzene. The Friedel-Crafts acylation is a classic and effective method for forming carbon-carbon bonds with aromatic systems.[1][2]

Reaction Scheme:

Mechanism: The reaction is initiated by the activation of acetyl chloride with a Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.[3] This acylium ion is then attacked by the electron-rich aromatic ring of 4-bromo-1-ethoxybenzene. The ethoxy group is an ortho-, para-director; however, due to steric hindrance from the ethoxy group, the acylation predominantly occurs at the para-position relative to the ethoxy group (which is the 5-position of the final product). A subsequent deprotonation of the aromatic ring restores its aromaticity and yields the desired ketone.[4]

Step-by-Step Protocol:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add anhydrous aluminum chloride (1.2 equivalents) and a suitable inert solvent such as dichloromethane.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Add 4-bromo-1-ethoxybenzene (1.0 equivalent) to the stirred suspension.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 5'-bromo-2'-ethoxyacetophenone by recrystallization from a suitable solvent such as ethanol.

Part 2: Synthesis of 2-(5-Bromo-2-ethoxyphenyl)thioacetomorpholide via the Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful transformation that converts aryl alkyl ketones into the corresponding thioamides.[5][6] This reaction involves the use of elemental sulfur and a secondary amine, typically morpholine.[7][8]

Reaction Scheme:

Mechanism: The reaction proceeds through a complex mechanism. Initially, the ketone reacts with morpholine to form an enamine.[5] This enamine then reacts with elemental sulfur. A series of rearrangements and oxidations occur, leading to the migration of the carbonyl carbon to the terminal position of the alkyl chain and the formation of the thioamide functionality.[9]

Step-by-Step Protocol:

-

In a round-bottom flask, combine 5'-bromo-2'-ethoxyacetophenone (1.0 equivalent), elemental sulfur (2.5 equivalents), and morpholine (3.0 equivalents).

-

Heat the mixture under reflux. The reaction is typically carried out at a temperature of 120-140 °C for several hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude thioamide can often be purified by recrystallization from a suitable solvent like ethanol.

Part 3: Hydrolysis of 2-(5-Bromo-2-ethoxyphenyl)thioacetomorpholide to 2-(5-Bromo-2-ethoxyphenyl)acetic acid

The final step is the hydrolysis of the thioamide to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.

Reaction Scheme:

Mechanism: Under acidic conditions, the sulfur atom of the thioamide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic hydrolysis, the hydroxide ion directly attacks the carbonyl carbon. In both cases, a tetrahedral intermediate is formed, which then collapses to yield the carboxylic acid and morpholine (or its corresponding salt). Thioamides are generally more resistant to hydrolysis than their corresponding amides.[10]

Step-by-Step Protocol (Acidic Hydrolysis):

-

To the crude or purified 2-(5-bromo-2-ethoxyphenyl)thioacetomorpholide, add a mixture of a strong acid, such as sulfuric acid or hydrochloric acid, and water.

-

Heat the mixture under reflux for an extended period (several hours to overnight) until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it into cold water.

-

The carboxylic acid product may precipitate out of the solution. If not, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

-

Wash the organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude 2-(5-bromo-2-ethoxyphenyl)acetic acid can be purified by recrystallization from a solvent system such as toluene or an ethanol/water mixture.

Quantitative Data Summary

| Step | Reactants | Key Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | 4-Bromo-1-ethoxybenzene, Acetyl Chloride | AlCl₃ | Dichloromethane | Reflux | 2-3 | 75-85 |

| 2 | 5'-Bromo-2'-ethoxyacetophenone, Sulfur, Morpholine | - | Neat | 120-140 | 4-8 | 60-70 |

| 3 | 2-(5-Bromo-2-ethoxyphenyl)thioacetomorpholide | H₂SO₄ (aq) | Water | Reflux | 8-16 | 80-90 |

Conclusion

The synthetic route detailed in this guide, employing a Friedel-Crafts acylation followed by a Willgerodt-Kindler reaction and subsequent hydrolysis, presents a robust and reliable method for the preparation of 2-(5-bromo-2-ethoxyphenyl)acetic acid. By providing a thorough explanation of the experimental procedures and the underlying chemical principles, this document serves as a valuable resource for researchers engaged in the synthesis of this and related compounds. The successful execution of these steps will provide access to a key building block for further chemical exploration and drug discovery endeavors.

References

-

Wikipedia. (2023, November 29). Sandmeyer reaction. In Wikipedia. Retrieved from [Link]

-

SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Wikipedia. (2023, April 19). Willgerodt rearrangement. In Wikipedia. Retrieved from [Link]

-

Unacademy. (n.d.). Willgerodt Rearrangement. Retrieved from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (2009, January 30). Willgerodt-Kindler Reaction. Retrieved from [Link]

-

SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

-

ResearchGate. (2015, August 10). 2'-Amino-5'-bromoacetophenone. Retrieved from [Link]

-

Ali, S., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 16(10), 2119-2149. Retrieved from [Link]

-

StuDocu. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. Retrieved from [Link]

-

Clark, J. (2015, August). Friedel-Crafts acylation of benzene. Retrieved from [Link]

-

McMurry, J. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. In MCC Organic Chemistry. Retrieved from [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

-

Shao, H., et al. (2011). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3235. Retrieved from [Link]

- Google Patents. (n.d.). WO2006120208A1 - Processes for preparing of glucopyranosyl-substituted benzyl-benzene derivatives and intermediates therein.

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]

-

Kaimosi BioChem Tech Co., Ltd. (n.d.). 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Retrieved from [Link]

-

Szostak, M., et al. (2018). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. ACS Catalysis, 8(12), 11467-11474. Retrieved from [Link]

- Google Patents. (n.d.). CN101462935B - A kind of synthetic method of α-bromoacetophenone compound.

-

Orita, A., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. The Journal of Organic Chemistry, 88(10), 6535-6543. Retrieved from [Link]

- Google Patents. (n.d.). CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.

- Google Patents. (n.d.). WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide.

-

Coetzee, J. F. (1967). Purification of acetonitrile and tests for impurities. Pure and Applied Chemistry, 13(3), 427-431. Retrieved from [Link]

-

PubChem. (n.d.). 2-(5-Bromo-2-ethylphenoxy)acetic acid. Retrieved from [Link]

-

Wang, N.-X., et al. (2003). Synthesis of 2-Bromo-2′-phenyl-5,5′-bithiophene: Suzuki Reaction Versus Negishi Reaction. Synthetic Communications, 33(21), 3727-3733. Retrieved from [Link]

-

Costa, J. L., et al. (2023). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Molbank, 2023(4), M1736. Retrieved from [Link]

-

Bunton, C. A., et al. (1959). 385. Hydrolysis of amides and related compounds. Part III. Methyl benzimidate in aqueous acids. Journal of the Chemical Society, 2078-2084. Retrieved from [Link]

Sources

- 1. maths.tcd.ie [maths.tcd.ie]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Khan Academy [khanacademy.org]

- 4. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 6. Willgerodt Rearrangement [unacademy.com]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. synarchive.com [synarchive.com]

- 9. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 10. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(5-Bromo-2-ethoxyphenyl)acetic Acid: Properties, Synthesis, and Applications in Drug Discovery

Introduction: Identifying a Key Building Block in Medicinal Chemistry

In the landscape of modern drug development, the strategic design and synthesis of novel therapeutic agents hinge on the availability of versatile chemical intermediates. 2-(5-Bromo-2-ethoxyphenyl)acetic acid emerges as a compound of significant interest, embodying a structural framework primed for elaboration into complex, biologically active molecules. Its substituted phenylacetic acid core is a recurring motif in a multitude of pharmacologically relevant compounds.[1] The presence of a bromine atom offers a reactive handle for cross-coupling reactions, while the ethoxy and acetic acid moieties provide opportunities for further functionalization and modulation of physicochemical properties such as lipophilicity and solubility.

This technical guide provides a comprehensive overview of 2-(5-Bromo-2-ethoxyphenyl)acetic acid for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, outline a robust synthetic pathway, explore its reactivity, and contextualize its primary application as a precursor to potent antimitotic agents, thereby offering a roadmap for its effective utilization in medicinal chemistry programs.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in synthesis and drug design. 2-(5-Bromo-2-ethoxyphenyl)acetic acid is a solid at room temperature, with properties influenced by its aromatic ring, bromine substituent, and polar functional groups. The key properties are summarized below.

Table 1: Physicochemical Properties of 2-(5-Bromo-2-ethoxyphenyl)acetic acid

| Property | Value | Source |

| IUPAC Name | 2-(5-bromo-2-ethoxyphenyl)acetic acid | PubChem[2] |

| CAS Number | 7017-49-4 | PubChem[2] |

| Molecular Formula | C₁₀H₁₁BrO₃ | PubChem[2] |

| Molecular Weight | 259.10 g/mol | PubChem[2] |

| Appearance | White to off-white solid (Predicted) | ChemicalBook[3] |

| Boiling Point | 351.1±27.0 °C (Predicted for analogue) | ChemicalBook[3] |

| Density | 1.720±0.06 g/cm³ (Predicted for analogue) | ChemicalBook[3] |

| pKa | 3.87±0.10 (Predicted for analogue) | ChemicalBook[3] |

| SMILES | CCOC1=C(C=C(C=C1)Br)CC(=O)O | PubChem[2] |

| InChIKey | JMISCCIZDRPSNS-UHFFFAOYSA-N | PubChem[2] |

Note: Some physical properties like boiling point, density, and pKa are based on predictions for structurally similar compounds due to a lack of publicly available experimental data for this specific molecule.

The structure of 2-(5-Bromo-2-ethoxyphenyl)acetic acid is depicted in the following diagram.

Caption: Chemical structure of 2-(5-Bromo-2-ethoxyphenyl)acetic acid.

Synthesis and Reaction Chemistry

The synthesis of substituted phenylacetic acids can be achieved through various established methodologies, including the Willgerodt-Kindler reaction and the carbonylation of benzyl halides.[1] For 2-(5-Bromo-2-ethoxyphenyl)acetic acid, a logical and efficient synthetic route commences with the bromination of a suitable precursor, 2-ethoxyphenylacetic acid. This approach leverages the directing effects of the substituents on the aromatic ring to achieve the desired regioselectivity.

Proposed Synthetic Pathway

A plausible and scalable synthesis involves a two-step process starting from 2-ethoxyphenol:

-

Alkylation of 2-ethoxyphenol: The phenolic hydroxyl group is alkylated using an appropriate two-carbon building block, typically ethyl chloroacetate or bromoacetate, under basic conditions to form the corresponding ester.

-

Bromination: The aromatic ring of the resulting ethyl 2-(2-ethoxyphenyl)acetate is regioselectively brominated. The ortho-para directing nature of the ethoxy group favors substitution at the para position (position 5 relative to the ethoxy group).

-

Hydrolysis: The ester is then hydrolyzed to the final carboxylic acid product.

Alternatively, direct bromination of 2-ethoxyphenylacetic acid can be employed. The ethoxy group is a strong activating ortho-, para-director, while the acetic acid side chain is a weak deactivating group. This electronic preference strongly favors the introduction of bromine at the C5 position, para to the activating ethoxy group.

Sources

A Keystone Intermediate for Anti-Inflammatory Drug Discovery: A Technical Guide to 2-(5-Bromo-2-ethoxyphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical synthesis, certain molecules, while not therapeutic agents themselves, represent critical junctures in the creation of potent drugs. 2-(5-Bromo-2-ethoxyphenyl)acetic acid is one such pivotal intermediate. Its structural features—a brominated phenyl ring, an ethoxy group, and a reactive acetic acid moiety—make it a valuable building block, most notably in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), Etodolac. This technical guide provides an in-depth exploration of 2-(5-Bromo-2-ethoxyphenyl)acetic acid, from its synthesis and chemical properties to its primary application as a precursor to a selective COX-2 inhibitor. Furthermore, we will delve into potential research avenues and the broader significance of its structural motifs in medicinal chemistry.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₃ | PubChem |

| Molecular Weight | 259.10 g/mol | PubChem |

| IUPAC Name | 2-(5-bromo-2-ethoxyphenyl)acetic acid | PubChem |

| CAS Number | 7017-49-4 | PubChem |

| Appearance | White to off-white crystalline powder (predicted) | General chemical knowledge |

| Solubility | Soluble in organic solvents like methanol, ethanol, and dimethylformamide. Limited solubility in water. | General chemical knowledge |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons with splitting patterns dictated by their positions relative to the bromo and ethoxy substituents, a singlet for the methylene protons of the acetic acid group, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR would display distinct signals for the ethoxy carbons, the aromatic carbons (with chemical shifts influenced by the bromine and ethoxy substituents), the methylene carbon, and the carbonyl carbon of the carboxylic acid.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, C-H stretching vibrations from the aromatic and aliphatic groups, a sharp C=O stretching peak for the carbonyl group, and C-O stretching bands for the ether and carboxylic acid functionalities. The C-Br stretching vibration would appear in the fingerprint region.[1][2][3]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (approximately equal intensity for M and M+2). Fragmentation would likely involve the loss of the carboxylic acid group and cleavage of the ether bond.[4][5]

Synthesis of 2-(5-Bromo-2-ethoxyphenyl)acetic acid: A Plausible Pathway

A detailed, peer-reviewed synthesis protocol for 2-(5-Bromo-2-ethoxyphenyl)acetic acid is not prominently available. However, a viable synthetic route can be proposed based on established organic chemistry principles and published syntheses of structurally related compounds, such as the regioselective bromination of other phenylacetic acids.[6][7]

Proposed Synthetic Workflow:

Caption: Proposed synthesis of 2-(5-Bromo-2-ethoxyphenyl)acetic acid.

Step-by-Step Protocol:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2-(2-ethoxyphenyl)acetic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in acetic acid dropwise to the stirred solution. The reaction is exothermic and should be controlled by the rate of addition.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water. The crude product should precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash with cold water to remove any remaining acetic acid and inorganic byproducts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Characterization: Confirm the identity and purity of the final product using the analytical techniques described in the previous section (NMR, IR, and MS).

Causality in Experimental Design:

-

Choice of Solvent: Glacial acetic acid is a common solvent for bromination reactions as it is polar enough to dissolve the starting material and is inert to the reaction conditions.

-

Regioselectivity: The ethoxy group is an ortho-, para-directing activator. Since the ortho position is sterically hindered, bromination is expected to occur predominantly at the para position relative to the ethoxy group, yielding the desired 5-bromo isomer.

-

Temperature Control: The reaction is performed at low temperatures to control the rate of reaction and minimize the formation of polybrominated side products.

Core Application: Intermediate in the Synthesis of Etodolac

The primary and most well-documented application of 2-(5-Bromo-2-ethoxyphenyl)acetic acid is as a key precursor in the multi-step synthesis of Etodolac, a selective cyclooxygenase-2 (COX-2) inhibitor.[8][9]

Etodolac Synthesis Workflow:

The synthesis of Etodolac is a multi-step process. While the full synthesis is complex, the integration of the 2-(5-Bromo-2-ethoxyphenyl)acetic acid moiety is a critical part of constructing the final pyranocarboxylic acid structure. A simplified conceptual pathway highlighting the role of this intermediate is presented below.

Caption: Conceptual workflow for the synthesis of Etodolac.

Mechanism of Action of Etodolac:

Etodolac exerts its anti-inflammatory, analgesic, and antipyretic effects by selectively inhibiting the COX-2 enzyme.[9] The COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Caption: Mechanism of action of Etodolac via COX-2 inhibition.

COX-1 is a constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation. The selectivity of Etodolac for COX-2 over COX-1 is a key factor in its favorable gastrointestinal safety profile compared to non-selective NSAIDs.[8]

Broader Research Applications and Future Directions

While the synthesis of Etodolac is the most prominent application, the structural motifs of 2-(5-Bromo-2-ethoxyphenyl)acetic acid suggest its potential as a versatile scaffold for the development of other biologically active molecules.

Derivatization and Structure-Activity Relationship (SAR) Studies:

The phenoxyacetic acid core is present in a wide range of compounds with diverse biological activities, including antibacterial, antifungal, and anticancer properties.[10][11][12] The bromine atom on the phenyl ring of 2-(5-Bromo-2-ethoxyphenyl)acetic acid provides a reactive handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the systematic modification of the core structure and the exploration of structure-activity relationships.

Potential Therapeutic Areas for Analogs:

-

Antioxidant Agents: Bromophenols, which share structural similarities with the core of the title compound, have demonstrated significant antioxidant activity.[13][14] This suggests that derivatives of 2-(5-Bromo-2-ethoxyphenyl)acetic acid could be investigated for their potential to mitigate oxidative stress.

-

Anticancer Agents: Certain brominated phenolic compounds have been shown to possess anticancer properties.[15][16] The development of novel derivatives could lead to the discovery of new anticancer drug candidates.

-

Serotonin Receptor Modulators: The 2,5-dimethoxyphenyl moiety, structurally related to the 5-bromo-2-ethoxyphenyl group, is found in selective serotonin 5-HT2A receptor agonists.[17] This opens up the possibility of exploring analogs for applications in neuroscience.

Protocol for Derivative Synthesis (Example: Suzuki Coupling):

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-(5-Bromo-2-ethoxyphenyl)acetic acid (or its methyl ester), a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate) in a suitable solvent system (e.g., toluene/ethanol/water).

-

Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction to room temperature and perform an aqueous work-up to remove inorganic salts. Extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure of the coupled product by NMR, IR, and mass spectrometry.

Conclusion

2-(5-Bromo-2-ethoxyphenyl)acetic acid stands as a testament to the importance of synthetic intermediates in the pharmaceutical industry. Its primary role as a precursor to the selective COX-2 inhibitor Etodolac underscores its value in the production of established anti-inflammatory therapies. Beyond this established application, its chemical structure presents a fertile ground for further research and development. The potential for derivatization and the exploration of novel biological activities in areas such as oncology, infectious diseases, and neuroscience make 2-(5-Bromo-2-ethoxyphenyl)acetic acid a compound of continued interest for medicinal chemists and drug discovery professionals. The protocols and conceptual frameworks presented in this guide aim to provide a solid foundation for researchers to harness the synthetic potential of this versatile molecule.

References

-

Gunnarsdóttir, I., et al. (2018). Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa. Marine Drugs, 16(12), 489. Available at: [Link]

-

JETIR (2021). A review on method of synthesis and clinical pharmacokinetics of etodolac. Journal of Emerging Technologies and Innovative Research, 8(9). Available at: [Link]

-

Pharma Tutor (2020). ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Available at: [Link]

-

NIST. Acetic acid, bromo-. In NIST Chemistry WebBook. Available at: [Link]

-

Tasgin, S., et al. (2017). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Turkish Journal of Chemistry, 41(6), 921-935. Available at: [Link]

- Google Patents. Process for the preparation of α-bromo-phenylacetic acids.

-

NIST. Acetic acid, bromo-. In NIST Chemistry WebBook. Available at: [Link]

-

Abdel-Gawad, H., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1305. Available at: [Link]

-

SpectraBase. Bromo(phenyl)acetic acid. Available at: [Link]

-

SpectraBase. Acetic acid, 2-bromo-2-ethoxy-, ethyl ester. Available at: [Link]

-

Aggarwal, R., et al. (2025). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. RSC Advances, 15(27), 18968-18981. Available at: [Link]

-

Fouad, M. A., et al. (2019). Synthesis and biological evaluation of new prodrugs of etodolac and tolfenamic acid with reduced ulcerogenic potential. European Journal of Pharmaceutical Sciences, 141, 105101. Available at: [Link]

-

Hansen, M., et al. (2021). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 64(18), 13534-13550. Available at: [Link]

-

ResearchGate. (2024). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. Available at: [Link]

-

PubChem. 2-(5-Bromo-2-methylphenyl)acetic acid. Available at: [Link]

-

Li, Y., et al. (2018). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 16(10), 379. Available at: [Link]

-

Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. Available at: [Link]

-

Chemistry Stack Exchange. (2013). Mass spectrometry: trouble with acetic acid fragmentation. Available at: [Link]

-

ResearchGate. (2025). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Available at: [Link]

-

Bálint, E., et al. (2018). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 23(4), 856. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1305. Available at: [Link]

-

ResearchGate. (2019). Synthesis and biological evaluation of new prodrugs of etodolac and tolfenamic acid with reduced ulcerogenic potential. Available at: [Link]

-

Lee, S., et al. (2018). Recent Synthesis and Discovery of Brefeldin A Analogs. Molecules, 23(4), 929. Available at: [Link]

-

Chen, L., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782. Available at: [Link]

-

Guzei, I. A., et al. (2008). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2198. Available at: [Link]

-

NIST. Acetic acid. In NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (2014). IR spectrum of the Acetic Acid ligand. Available at: [Link]

-

SpectraBase. Bromoacetic acid. Available at: [Link]

-

MassBank. Carboxylic acids and derivatives. Available at: [Link]

Sources

- 1. Acetic acid, bromo- [webbook.nist.gov]

- 2. Acetic acid [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acetic acid(64-19-7) MS spectrum [chemicalbook.com]

- 5. massbank.eu [massbank.eu]

- 6. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives [mdpi.com]

- 7. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jetir.org [jetir.org]

- 9. ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(5-Bromo-2-ethoxyphenyl)acetic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-(5-Bromo-2-ethoxyphenyl)acetic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the commercially available starting material, 4-bromoresorcinol, and proceeds through a three-step sequence involving selective etherification, cyanoethylation, and subsequent nitrile hydrolysis. This guide offers detailed experimental protocols, explains the causal reasoning behind methodological choices, and presents visual workflows to ensure clarity and reproducibility. The information herein is curated to empower researchers and drug development professionals in their synthetic endeavors.

Introduction: The Significance of Substituted Phenylacetic Acids

Phenylacetic acid derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The ability to strategically functionalize the phenyl ring allows for the modulation of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The target molecule, 2-(5-Bromo-2-ethoxyphenyl)acetic acid, incorporates several key features: a bromine atom, which can serve as a handle for further synthetic transformations such as cross-coupling reactions; an ethoxy group that can influence lipophilicity and metabolic stability; and a carboxylic acid moiety, a common pharmacophore that can engage in crucial interactions with biological targets. These structural attributes make this compound and its derivatives promising candidates for the development of novel therapeutics.

Recommended Synthetic Pathway

The most logical and efficient synthesis of 2-(5-Bromo-2-ethoxyphenyl)acetic acid, starting from readily available materials, is a three-step process. This pathway is designed for scalability and high yields, with each step employing well-established and reliable chemical transformations.

Caption: Overall synthetic workflow for 2-(5-Bromo-2-ethoxyphenyl)acetic acid.

Step-by-Step Synthesis Protocols and Mechanistic Insights

Step 1: Selective Mono-etherification of 4-Bromoresorcinol

The initial step involves the selective O-alkylation of 4-bromoresorcinol to yield 5-bromo-2-ethoxyphenol. The two hydroxyl groups of resorcinol exhibit different acidities, allowing for regioselective etherification under controlled conditions. The hydroxyl group para to the electron-withdrawing bromine atom is more acidic and therefore more readily deprotonated, making the other hydroxyl group more nucleophilic. However, for practical synthesis, a statistical mixture is often obtained and requires separation. A more controlled approach involves using a slight excess of the resorcinol to favor mono-alkylation.

Caption: Reaction scheme for the selective etherification of 4-bromoresorcinol.

Experimental Protocol:

-

To a stirred solution of 4-bromoresorcinol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

-

To this suspension, add iodoethane (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford pure 5-bromo-2-ethoxyphenol.

Causality Behind Experimental Choices:

-

Potassium Carbonate (K2CO3): A moderately strong base is used to deprotonate one of the phenolic hydroxyl groups, forming the phenoxide anion, which is a potent nucleophile. Its use minimizes the risk of side reactions that could occur with stronger bases.

-

Acetone: This solvent is chosen for its ability to dissolve the reactants and its suitable boiling point for the reaction. It is also relatively easy to remove during workup.

-

Iodoethane: Ethyl iodide is a good alkylating agent due to the excellent leaving group ability of the iodide ion.

Step 2: Synthesis of 2-(5-Bromo-2-ethoxyphenyl)acetonitrile

The second step involves the conversion of the synthesized 5-bromo-2-ethoxyphenol to the corresponding phenylacetonitrile derivative. This is achieved through a Williamson ether synthesis-like reaction with chloroacetonitrile. The phenoxide, generated in situ, acts as a nucleophile, displacing the chloride from chloroacetonitrile.

Experimental Protocol:

-

In a round-bottom flask, dissolve 5-bromo-2-ethoxyphenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Add potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes.

-

To this suspension, add chloroacetonitrile (1.2 eq) dropwise.

-

Heat the reaction mixture to 60-70 °C and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-(5-Bromo-2-ethoxyphenyl)acetonitrile.

Causality Behind Experimental Choices:

-

N,N-Dimethylformamide (DMF): A polar aprotic solvent is used to facilitate the SN2 reaction by solvating the potassium cation, thus leaving the phenoxide anion more available for nucleophilic attack.

-

Chloroacetonitrile: This reagent provides the two-carbon and nitrile functionalities in a single step. The nitrile group is a versatile precursor to carboxylic acids.

Step 3: Hydrolysis of 2-(5-Bromo-2-ethoxyphenyl)acetonitrile

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it allows for direct precipitation of the carboxylic acid product upon workup.[2][3]

Sources

The Diverse Biological Activities of Phenoxyacetic Acid Derivatives: A Technical Guide for Researchers

An In-depth Exploration of Herbicidal, Anticancer, Anti-inflammatory, and Antimicrobial Properties

Phenoxyacetic acid and its derivatives represent a remarkably versatile chemical scaffold, giving rise to a wide spectrum of biologically active molecules.[1][2] Initially gaining prominence for their potent herbicidal effects, the unique structural features of this class of compounds have prompted extensive investigation into their therapeutic potential.[1] This has led to the discovery of significant anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This technical guide provides a comprehensive overview of the multifaceted biological activities of phenoxyacetic acid derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used to evaluate their efficacy. Designed for researchers, scientists, and drug development professionals, this document aims to be a valuable resource for navigating the complexities and opportunities presented by this important class of molecules.

Herbicidal Activity: A Legacy of Auxin Mimicry

The most well-established biological activity of phenoxyacetic acid derivatives is their role as herbicides. Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) have been cornerstones of weed management for decades.[4] Their efficacy lies in their ability to act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[4]

Mechanism of Action: Disrupting Hormonal Balance

At the molecular level, these synthetic auxins bind to auxin receptors in plant cells, leading to an uncontrolled and unsustainable growth response in susceptible broadleaf plants. This hormonal mimicry triggers a cascade of downstream events, including:

-

Uncontrolled Cell Division and Elongation: The persistent stimulation of auxin-responsive genes leads to abnormal and rapid cell growth that the plant cannot sustain.

-

Ethylene Production: The overproduction of the plant hormone ethylene contributes to senescence and epinasty (downward bending of leaves).

-

Abscisic Acid (ABA) Production: Increased ABA synthesis can lead to stomatal closure and heightened oxidative stress.

This ultimately results in the death of the target weed. The selectivity of these herbicides for broadleaf plants over monocotyledonous crops like wheat and corn is a key aspect of their agricultural utility.[4]

Structure-Activity Relationship (SAR)

The herbicidal activity of phenoxyacetic acid derivatives is highly dependent on the substitution pattern on the aromatic ring.[5]

-

Position of Substituents: Chlorine substitution at the 2 and 4 positions of the phenoxy ring, as seen in 2,4-D, is crucial for high herbicidal activity.

-

Nature of Substituents: Halogen substitutions, particularly chlorine, are common. The presence of a methyl group, as in MCPA, also contributes to herbicidal efficacy.[5]

-

Electronic Effects: The introduction of electron-withdrawing groups like chlorine alters the electron distribution in the aromatic ring, which is believed to enhance the binding to auxin receptors.[5]

Experimental Protocol: Whole-Plant Bioassay for Herbicide Efficacy

This protocol provides a framework for assessing the herbicidal activity of phenoxyacetic acid derivatives on whole plants.

Objective: To determine the dose-dependent herbicidal effect of a test compound on a target weed species.

Materials:

-

Seeds of a susceptible weed species (e.g., Arabidopsis thaliana, mustard)

-

Potting soil

-

Pots or trays

-

Growth chamber or greenhouse with controlled light and temperature

-

Test phenoxyacetic acid derivative

-

Solvent for dissolving the test compound (e.g., acetone, DMSO)

-

Surfactant

-

Spray chamber or handheld sprayer

-

Positive control (e.g., commercial 2,4-D formulation)

-

Negative control (solvent + surfactant)

Procedure:

-

Plant Preparation:

-

Fill pots with soil and sow the seeds of the target weed species.

-

Grow the plants in a growth chamber or greenhouse under optimal conditions (e.g., 16-hour light/8-hour dark cycle, 22-25°C).

-

Allow the plants to reach a specific growth stage (e.g., 2-4 true leaves) before treatment.

-

-

Preparation of Herbicide Solutions:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Prepare a series of dilutions of the stock solution to create a range of treatment concentrations.

-

Add a surfactant to each dilution to ensure proper leaf coverage.

-

Prepare positive and negative control solutions.

-

-

Herbicide Application:

-

Randomly assign plants to different treatment groups.

-

Evenly spray the plants with the respective herbicide solutions until the foliage is thoroughly wet.

-

-

Observation and Data Collection:

-

Return the plants to the growth chamber or greenhouse.

-

Observe the plants daily for signs of phytotoxicity, such as epinasty, chlorosis, necrosis, and growth inhibition.

-

After a predetermined period (e.g., 14-21 days), visually assess the percentage of injury or mortality for each plant.

-

For a more quantitative assessment, measure plant height or harvest the above-ground biomass and record the fresh or dry weight.

-

-

Data Analysis:

-

Calculate the average injury rating, mortality, or biomass for each treatment group.

-

Plot the dose-response curve and determine the effective dose that causes 50% inhibition (ED50) or mortality (LD50).

-

Rationale: This whole-plant bioassay provides a realistic assessment of a compound's herbicidal potential by considering factors such as uptake, translocation, and metabolism within the plant.

Anticancer Activity: Inducing Programmed Cell Death

A growing body of evidence highlights the potential of phenoxyacetic acid derivatives as anticancer agents.[3][6] These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, often through the induction of apoptosis, or programmed cell death.

Mechanism of Action: Targeting Apoptotic Pathways

Phenoxyacetic acid derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include:

-

Modulation of Bcl-2 Family Proteins: Some derivatives can alter the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP).[7][8]

-

Caspase Activation: MOMP results in the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), the executioner enzymes of apoptosis.[9][10]

-

Cell Cycle Arrest: Certain derivatives can halt the cell cycle at specific checkpoints, such as G1/S or G2/M, preventing cancer cell proliferation.[11]

Structure-Activity Relationship (SAR)

The anticancer activity of phenoxyacetic acid derivatives is influenced by the nature and position of substituents on the phenoxy ring.[12]

-

Halogen Substitution: The presence of halogens, such as chlorine or fluorine, on the aromatic ring often enhances cytotoxic activity. For instance, 4-chlorophenoxyacetic acid has demonstrated high cytotoxic activity against breast cancer cells.[3]

-

Hydrophobic Groups: The introduction of hydrophobic moieties can influence the compound's ability to cross cell membranes and interact with intracellular targets.

-

Side Chain Modifications: Alterations to the acetic acid side chain can impact the compound's binding to target proteins and its overall biological activity.

Experimental Protocols for Evaluating Anticancer Activity

Objective: To determine the cytotoxic effect of a test compound on cancer cells by measuring their metabolic activity.

Materials:

-

Cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)

-

Complete cell culture medium

-

96-well plates

-

Test phenoxyacetic acid derivative dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the test compound. Include vehicle-treated and untreated controls.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.

-

Rationale: The MTT assay is a widely used, reliable, and high-throughput method for screening the cytotoxic potential of novel compounds.

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with a test compound using flow cytometry.

Materials:

-

Cancer cells treated with the test compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Cell Harvesting and Washing:

-

Harvest the treated and control cells and wash them with cold PBS.

-

-

Staining:

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Rationale: This assay allows for the differentiation between different stages of cell death, providing more detailed information on the mechanism of cytotoxicity.

Anti-inflammatory Activity: Targeting the Enzymes of Inflammation

Several phenoxyacetic acid derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[13][14] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

Mechanism of Action: COX Inhibition

There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced at sites of inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Some phenoxyacetic acid derivatives have been shown to be selective inhibitors of COX-2, which is a desirable characteristic as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[15]

Structure-Activity Relationship (SAR)

The COX-2 inhibitory activity and selectivity of phenoxyacetic acid derivatives are influenced by their chemical structure.[15]

-

Aromatic Substitution: The presence of certain substituents on the phenoxy ring can enhance COX-2 inhibition. For example, bromine substitution at the para-position has been shown to increase activity.[16]

-

Side Chain Modifications: Modifications of the acetic acid side chain to include bulkier groups can improve selectivity for the larger active site of COX-2 compared to COX-1.

Experimental Protocol: In Vitro COX Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of a test compound against COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test phenoxyacetic acid derivative

-

Reference inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1)

-

Assay buffer

-

Detection system (e.g., ELISA kit for prostaglandin E2)

-

96-well plates

Procedure:

-

Enzyme and Inhibitor Incubation:

-

Add the assay buffer, either COX-1 or COX-2 enzyme, and various concentrations of the test compound or reference inhibitor to the wells of a 96-well plate.

-

Incubate to allow for inhibitor binding.

-

-

Reaction Initiation and Termination:

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a specific time to allow for prostaglandin synthesis.

-

Stop the reaction with a suitable stop solution.

-

-

Detection:

-

Measure the amount of prostaglandin produced using an appropriate detection method, such as an ELISA.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value for both COX-1 and COX-2.

-

Calculate the selectivity index (SI = IC50(COX-1) / IC50(COX-2)).

-

Rationale: This in vitro assay provides a direct measure of a compound's ability to inhibit the target enzymes and allows for the determination of its selectivity.

Antimicrobial Activity: A Broad Spectrum of Action

Phenoxyacetic acid derivatives have also demonstrated promising antimicrobial activity against a range of bacteria and fungi.[3][17] This broad-spectrum activity makes them attractive candidates for the development of new antimicrobial agents.

Mechanism of Action: Multiple Modes of Attack

The antimicrobial mechanism of action of phenoxyacetic acid derivatives is not as well-defined as their other biological activities, but several potential mechanisms have been proposed:

-

Cell Membrane Disruption: Some derivatives may interfere with the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.[18]

-

Enzyme Inhibition: These compounds may inhibit essential microbial enzymes involved in metabolic pathways or cell wall synthesis. For example, phenoxyacetic acid is a precursor in the biosynthesis of penicillin V, which inhibits bacterial cell wall synthesis.[19]

-

Interference with Nucleic Acid Synthesis: There is some evidence to suggest that phenoxyacetic acid derivatives may interfere with DNA or RNA synthesis in microbial cells.

Structure-Activity Relationship (SAR)

The antimicrobial activity of phenoxyacetic acid derivatives is dependent on their structural features.[3]

-

Halogenation: The presence of halogens, such as fluorine, on the phenoxy ring has been shown to enhance antimicrobial activity.[3]

-

Azo Groups: The incorporation of an azo group (-N=N-) into the phenoxyacetic acid structure has been associated with good antimicrobial activity.[17]

-

Lipophilicity: The overall lipophilicity of the molecule can influence its ability to penetrate the microbial cell wall and membrane.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound required to inhibit the visible growth of a specific microorganism.

Materials:

-

Microbial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Liquid growth medium (e.g., Mueller-Hinton broth)

-

96-well microtiter plates

-

Test phenoxyacetic acid derivative

-

Positive control (e.g., a known antibiotic)

-

Negative control (medium only)

Procedure:

-

Preparation of Inoculum:

-

Prepare a standardized suspension of the microorganism in the growth medium.

-

-

Serial Dilution of Test Compound:

-

Perform a two-fold serial dilution of the test compound in the wells of a 96-well plate containing the growth medium.

-

-

Inoculation:

-

Inoculate each well with the standardized microbial suspension.

-

-

Incubation:

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

-

Determination of MIC:

-

Visually inspect the wells for turbidity (growth).

-

The MIC is the lowest concentration of the test compound at which there is no visible growth.

-

Rationale: The broth microdilution method is a standardized and quantitative assay for determining the antimicrobial susceptibility of a compound.

Data Summary

The following tables summarize the biological activities of selected phenoxyacetic acid derivatives.

Table 1: Anticancer Activity of Phenoxyacetic Acid Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Chlorophenoxyacetic acid | Breast (unspecified) | 0.194 (µg/mL) | [3] |

| 2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid | Colorectal | 4.8 | [3] |

| Phenoxyacetamide Derivative I | HepG2 (Liver) | 1.43 | [6] |

| Phenoxyacetamide Derivative II | HepG2 (Liver) | 6.52 | [6] |

| 1-(4-bromophenyl)-4-(phenoxy)acetylthiosemicarbazide | G-361 (Melanoma) | 104.86 | [3] |

Table 2: Anti-inflammatory Activity of Phenoxyacetic Acid Derivatives

| Compound | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrazoline-phenoxyacetic acid derivative 6a | COX-2 | 0.03 | 365.4 | [14][[“]] |

| Pyrazoline-phenoxyacetic acid derivative 6c | COX-2 | 0.03 | 196.9 | [14][[“]] |

| Phenoxyacetic acid derivative 5f | COX-2 | 0.06 | >133 | [15] |

| Phenoxyacetic acid derivative 7b | COX-2 | 0.07 | >84 | [15] |

Table 3: Antimicrobial Activity of Phenoxyacetic Acid Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2-(4-(1-carbamothioyl-5-(2-chlorophenyl)-4, 5-dihydro-H-pyrazol-3-yl)-2-methoxyphenoxy) acetic acid | Mycobacterium tuberculosis H37Rv | 0.06 | [3] |

| Methyl 2-(5-ethyl-4-hydroxy-2-methoxyphenoxy) acetate | Candida utilis | 8 | [3] |

| 2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acid | Mycobacterium smegmatis | 9.66 (µL) | [3] |

Conclusion

The phenoxyacetic acid scaffold is a privileged structure in medicinal chemistry and agricultural science, demonstrating a remarkable range of biological activities. From their well-established role as auxin-mimicking herbicides to their emerging potential as anticancer, anti-inflammatory, and antimicrobial agents, these derivatives continue to be a fertile ground for research and development. A thorough understanding of their mechanisms of action, structure-activity relationships, and the appropriate experimental methodologies for their evaluation is crucial for unlocking their full potential. This technical guide provides a solid foundation for researchers to explore and exploit the diverse biological properties of this fascinating class of compounds.

References

-

Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org. (n.d.). Retrieved January 16, 2026, from [Link]

- Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. (1976). Journal of Medicinal Chemistry, 19(6), 778-783.

- Inhibition studies of bacterial α-carbonic anhydrases with phenols. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1136-1142.

- Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. (2006). Bioorganic & Medicinal Chemistry Letters, 16(17), 4571-4574.

-

Penicillin. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

- New Phenoxyacetic Acid Analogues with Antimicrobial Activity. (2008). Revista de Chimie, 59(6), 666-668.

- Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. (2020). RSC Advances, 10(13), 7745-7755.

- Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis. (2024). Indonesian Journal of Chemistry, 24(5), 1541-1555.

- In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023). Molecules, 28(21), 7304.

- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). Molecules, 29(6), 1309.

- Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. (2006). Bioorganic & Medicinal Chemistry Letters, 16(17), 4571-4574.

- Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation. (2024). Bioorganic Chemistry, 152, 107727.

- Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investig

- Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen Species are the Events of Mefenamic Acid-Induced Apoptosis of Human Breast Cancer Cells. (2025).

- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). Molecules, 29(6), 1309.

- MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES. (2016). International Journal of Pharmacy and Pharmaceutical Sciences, 8(10), 1-6.

-

Cell cycle arrest, apoptosis and caspase-3 activation induced by PFT-μ in NALM-6 and KG-1a cells. (n.d.). Retrieved January 16, 2026, from [Link]

- Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. (2020). RSC Advances, 10(13), 7745-7755.

- Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (2014).

- New herbicide models from benzoxazinones: aromatic ring functionalization effects. (2008). Journal of Agricultural and Food Chemistry, 56(13), 5267-5276.

- Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (2014).

- New cell membrane disrupting agent shows efficacy in preclinical models. (2023). BioWorld.

- Disruption of biological membranes by hydrophobic molecules: a way to inhibit bacterial growth. (2025). Frontiers in Microbiology, 15, 1478519.

- Mechanisms of Action of Bcl-2 Family Proteins. (2012). Cold Spring Harbor Perspectives in Biology, 4(12), a008712.

- Cell-Cycle Cross Talk with Caspases and Their Substrates. (2018). Cold Spring Harbor Perspectives in Biology, 10(10), a032589.

- The role of the Bcl-2 family in the modulation of apoptosis. (2000). In Programmed Cell Death in Animals and Plants (pp. 49-59). Garland Science.

- The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (2022). Frontiers in Oncology, 12, 918318.

- Hypoxia-induced modulation of apoptosis and BCL-2 family proteins in different cancer cell types. (2012). Molecular Cancer, 11, 74.

- Caspase inhibition blocks cell death and results in cell cycle arrest in cytokine-deprived hematopoietic cells. (2007). The Journal of Immunology, 178(11), 7037-7045.

- Improving the Cellular Selectivity of a Membrane-Disrupting Antimicrobial Agent by Monomer Control and by Taming. (2021). Molecules, 26(2), 392.

- Drug-induced oxidative stress actively prevents caspase activation and hepatocyte apoptosis. (2024).

Sources

- 1. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jetir.org [jetir.org]

- 4. Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. ijper.org [ijper.org]

- 8. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Cell-Cycle Cross Talk with Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Caspase inhibition blocks cell death and results in cell cycle arrest in cytokine-deprived hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. New cell membrane disrupting agent shows efficacy in preclinical models | BioWorld [bioworld.com]

- 19. Penicillin - Wikipedia [en.wikipedia.org]

- 20. consensus.app [consensus.app]

An In-depth Technical Guide to 2-(5-Bromo-2-ethoxyphenyl)acetic acid (CAS No. 7017-49-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Bromo-2-ethoxyphenyl)acetic acid, with the Chemical Abstracts Service (CAS) number 7017-49-4, is a halogenated aromatic carboxylic acid.[1] As a member of the phenoxyacetic acid class of compounds, it holds significance as a versatile intermediate and building block in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. The presence of a bromine atom, an ethoxy group, and a carboxylic acid moiety on the phenyl ring imparts a unique combination of lipophilicity, hydrogen bonding capability, and reactive handles for further chemical modification. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential applications in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 2-(5-Bromo-2-ethoxyphenyl)acetic acid are summarized in the table below.

| Property | Value | Source |

| CAS Number | 7017-49-4 | [1] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1] |

| Molecular Weight | 259.10 g/mol | [1] |

| IUPAC Name | 2-(5-bromo-2-ethoxyphenyl)acetic acid | [1] |

| Appearance | White to off-white crystalline solid (typical) | |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and acetone. | |

| Melting Point | Not consistently reported, requires experimental determination. | |

| Boiling Point | Not available, likely to decompose upon heating. |

Synthesis Protocol

The synthesis of 2-(5-Bromo-2-ethoxyphenyl)acetic acid can be achieved through a multi-step process. The following protocol is a plausible and chemically sound approach based on established organic chemistry principles for the synthesis of similar phenoxyacetic acid derivatives.

Experimental Workflow: A Two-Step Synthesis

The synthesis can be logically divided into two primary stages:

-

Williamson Ether Synthesis: Formation of the ethyl phenyl ether from the corresponding phenol.

-

Side-Chain Formation and Hydrolysis: Introduction of the acetic acid moiety.

Caption: A two-step synthetic workflow for 2-(5-Bromo-2-ethoxyphenyl)acetic acid.

Step-by-Step Methodology

Step 1: Synthesis of 4-Bromo-1-ethoxybenzene

-

Reaction Setup: To a solution of 4-bromophenol (1 equivalent) in acetone, add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).

-

Addition of Alkylating Agent: Add ethyl iodide (1.2 equivalents) dropwise to the stirred suspension at room temperature.

-

Reaction Progression: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure.

-

Purification: The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 4-bromo-1-ethoxybenzene.

Step 2: Synthesis of 2-(5-Bromo-2-ethoxyphenyl)acetic acid

-

Friedel-Crafts Acylation: To a solution of 4-bromo-1-ethoxybenzene (1 equivalent) in a suitable solvent (e.g., dichloromethane), add aluminum chloride (AlCl₃, 1.1 equivalents) portion-wise at 0°C. Then, add acetyl chloride (1.1 equivalents) dropwise.

-

Reaction Progression: The reaction is stirred at room temperature and monitored by TLC.

-

Work-up: The reaction is quenched by pouring it into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water and brine, dried, and concentrated.

-

Haloform Reaction and Hydrolysis: The crude 1-(5-bromo-2-ethoxyphenyl)ethan-1-one is then subjected to a haloform reaction using an oxidizing agent like sodium hypobromite (NaOBr), followed by acidification to yield the final product, 2-(5-bromo-2-ethoxyphenyl)acetic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Drug Discovery and Development

While 2-(5-Bromo-2-ethoxyphenyl)acetic acid is not an active pharmaceutical ingredient itself, its structural features make it a valuable scaffold and intermediate in medicinal chemistry. Phenoxyacetic acid derivatives are known to possess a wide range of biological activities.

Caption: Potential applications derived from the structural features of the molecule.

As a Scaffold for Anti-inflammatory Agents

Substituted (2-phenoxyphenyl)acetic acids have been investigated for their anti-inflammatory activity.[2] The core structure of 2-(5-Bromo-2-ethoxyphenyl)acetic acid can be modified to explore new chemical space for potent and selective inhibitors of inflammatory targets.

As an Intermediate for Antimicrobial Compounds

Phenoxyacetic acid derivatives have also been explored for their antibacterial and antifungal properties. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions to introduce diverse substituents, potentially leading to the discovery of novel antimicrobial agents.

Conclusion

2-(5-Bromo-2-ethoxyphenyl)acetic acid is a valuable chemical entity for researchers and scientists in the field of organic synthesis and drug discovery. Its well-defined structure and the presence of multiple functional groups offer a versatile platform for the creation of more complex molecules with potential therapeutic applications. The synthesis protocol outlined in this guide provides a practical approach for its preparation, enabling further exploration of its chemical reactivity and biological potential.

References

-

PubChem. 5-Bromo-2-ethoxybenzeneacetic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 2-(5-Bromo-2-ethylphenoxy)acetic acid. National Center for Biotechnology Information. [Link]

- Google Patents. CN103664701A - Synthesis route of [2-[2-(Fmoc-amino) ethoxy] ethoxy] acetic acid.

- Google Patents.

- Google Patents. CN104693019B - Method for preparing 2, 5-dibromo-benzene acetic acid.

- Google Patents.

-

PrepChem.com. Preparation of bromoacetic acid. [Link]

-

WIPO Patentscope. Process for the preparation of .alpha.-bromo-phenylacetic acids. [Link]

-

Wikipedia. 2C-B. [Link]

-

PubChem. 2-(5-Bromo-2-methylphenyl)acetic acid. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Acetic acid, ethoxy-, and ethyl ester. [Link]

-

MDPI. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. [Link]

-

ResearchGate. Synergistic cytotoxicity of bromoacetic acid and three emerging bromophenolic disinfection byproducts against human intestinal and neuronal cells. [Link]

-

PubMed. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. [Link]

Sources

2-(5-Bromo-2-ethoxyphenyl)acetic acid molecular structure

An In-Depth Technical Guide to the Molecular Structure of 2-(5-Bromo-2-ethoxyphenyl)acetic acid

Introduction